molecular formula C20H21F2N3O3 B2662052 (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea CAS No. 1235707-16-0

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Cat. No.: B2662052
CAS No.: 1235707-16-0
M. Wt: 389.403
InChI Key: PZKYFRLMARUIGX-VOTSOKGWSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic small molecule of significant interest in early-stage pharmaceutical research. This compound features a complex structure combining a 2,6-difluorophenyl group, a urea linker, and a furan-acryloyl piperidine moiety. Such structural motifs are commonly investigated for their potential to interact with specific biological targets, including various enzymes and receptors . Researchers are exploring compounds with these frameworks for their potential in developing novel therapeutic agents. Small molecules with urea and acryloyl groups are frequently studied as potential inhibitors of key biological processes, such as enzyme activity or protein-protein interactions . Furthermore, the furan heterocycle is a privileged structure in medicinal chemistry, often associated with diverse biological activities and is a common feature in compounds screened for drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-16-4-1-5-17(22)19(16)24-20(27)23-13-14-8-10-25(11-9-14)18(26)7-6-15-3-2-12-28-15/h1-7,12,14H,8-11,13H2,(H2,23,24,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYFRLMARUIGX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

  • Formation of the Furan-2-yl Acrylate Intermediate

      Starting Materials: Furan-2-carboxylic acid and acryloyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Outcome: Formation of the furan-2-yl acrylate intermediate.

  • Synthesis of the Piperidine Derivative

      Starting Materials: Piperidine and the furan-2-yl acrylate intermediate.

      Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent such as ethanol.

      Outcome: Formation of the 1-(3-(furan-2-yl)acryloyl)piperidine derivative.

  • Coupling with Difluorophenyl Isocyanate

      Starting Materials: 2,6-difluorophenyl isocyanate and the piperidine derivative.

      Reaction Conditions: The reaction is performed at room temperature in an inert solvent like tetrahydrofuran.

      Outcome: Formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography.

    Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the furan ring or the piperidine moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert solvents like ether or tetrahydrofuran.

      Products: Reduced forms of the acrylate or urea functionalities.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives at the difluorophenyl or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation.

Potential Applications

Field Application
Pharmaceuticals Development of anticancer drugs targeting specific pathways involved in tumor growth and survival.
Antimicrobial Agents Formulation of new antibiotics or antimicrobial treatments for resistant bacterial infections.
Research Use as a tool compound in studying biological pathways related to cancer and microbial resistance.

Case Studies

  • Anticancer Efficacy Study
    A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
  • Antimicrobial Testing
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity that warrants further exploration for potential clinical applications.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluorophenyl and furan moieties may facilitate binding to active sites, while the piperidine and urea groups could modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Acyl Urea Derivatives

The target compound belongs to the acyl urea class , which includes glycogen phosphorylase inhibitors. Below is a qualitative comparison with other acyl ureas (compounds 1–4 from crystallographic studies):

Feature Target Compound Acyl Ureas 1–4 (General)
Core Structure Acyl urea with piperidine-furan-acryloyl and 2,6-difluorophenyl groups Varied aryl/heteroaryl substituents
Binding Site Allosteric AMP site of rmGPb Allosteric AMP site
Mechanism Dual inhibition: blocks AMP binding and stabilizes T₀ state Similar mechanism, but potency varies by substituents
Key Structural Motifs - 2,6-Difluorophenyl enhances lipophilicity and binding
- Furan-acryloyl improves conformational rigidity
Less fluorinated substituents; variable electronic effects

The 2,6-difluorophenyl group in the target compound likely enhances binding affinity compared to non-fluorinated analogs due to increased hydrophobic interactions and electron-withdrawing effects.

Comparison with Cyclic N-Aryl Ureas/Thioureas (Anticancer Agents)

In contrast to acyl ureas targeting glycogen phosphorylase, cyclic N-aryl ureas and thioureas (e.g., Type I/II structures) exhibit anticancer activity. Key differences include:

Feature Target Compound (Acyl Urea) Cyclic N-Aryl Ureas/Thioureas
Therapeutic Target Glycogen phosphorylase (antidiabetic) Tumor cell lines (anticancer)
Structure Acyclic, with flexible piperidine linker Cyclic framework with rigid heteroaromatic rings
Functional Groups Fluorophenyl, furan-acryloyl Varied heteroaryl groups (e.g., pyridine, thiophene)
Mechanism Enzyme inhibition via allosteric modulation Cytotoxicity via copper(II) complexation or DNA interaction

The acyclic structure of the target compound allows greater conformational flexibility, enabling adaptation to the rmGPb binding site. In contrast, cyclic ureas prioritize rigidity to interact with DNA or metal ions in cancer cells. Additionally, the absence of metal-binding motifs (e.g., thiol groups) in the target compound differentiates its mechanism from copper(II)-complexed thioureas .

Biological Activity

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl group, a urea moiety, and a furan ring, which may contribute to its pharmacological properties. The following sections will detail the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 1235707-16-0
Molecular Formula C20H21F2N3O3
Molecular Weight 389.4 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The presence of the piperidine and furan moieties suggests potential interactions with receptors involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives of urea and piperidine have shown effectiveness against cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR signaling .
  • Anti-inflammatory Effects : The urea group is known for its role in modulating inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound might also possess such effects .

In Vitro Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. The structural similarities suggest that this compound may exhibit similar effects against various cancer cell lines .
  • Anti-inflammatory Activity : Research into piperidine derivatives has shown promising results in reducing inflammation markers in vitro. This suggests that the piperidine component of the compound could be crucial for its anti-inflammatory properties .
  • Antimicrobial Activity : Compounds containing furan rings have been reported to possess antimicrobial properties against various pathogens. This raises the possibility that our compound could be effective against bacterial infections .

Case Studies

A case study involving the synthesis and evaluation of urea derivatives indicated that modifications to the urea structure could enhance biological activity. In particular, compounds with difluorophenyl groups exhibited increased potency against tumor cells compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity and receptor binding affinity
Alteration of Furan GroupChanges in antimicrobial efficacy
Variation in Urea MoietyModulation of anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea?

  • Methodology :

  • Step 1 : Start with functionalizing the piperidine ring. React 4-(aminomethyl)piperidine with 3-(furan-2-yl)acryloyl chloride in dichloromethane (DCM) under nitrogen to form the acryloyl-piperidine intermediate.
  • Step 2 : Couple the intermediate with 2,6-difluorophenyl isocyanate using carbonyldiimidazole (CDI) as a coupling agent in dimethylformamide (DMF) at 60°C for 12 hours.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NOESY NMR .
    • Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Essential Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of acryloyl group).
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and acryloyl C=O (~1700 cm1^{-1}).
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ peak) .
    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and furan regions .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties?

  • Workflow :

  • Optimize geometry using B3LYP/6-311G(d,p) basis set.
  • Calculate HOMO-LUMO gaps to assess reactivity.
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

  • DoE Approach : Vary solvents (DMF vs. THF), temperatures (40–80°C), and coupling agents (CDI vs. DCC).
  • Analysis : Use HPLC to quantify yield and purity. Bayesian optimization algorithms can identify optimal conditions with fewer trials .
    • Case Study : A similar urea derivative achieved 85% yield in DMF at 60°C with CDI, while THF resulted in 62% yield due to poor solubility .

Q. What strategies address contradictions in bioactivity data across different assays?

  • Root Cause Analysis :

  • Assay Variability : Test cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects.
  • Structural Analogues : Compare with 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea (CC50_{50} = 12 µM vs. 45 µM) to identify substituent effects .
    • Resolution : Use molecular docking to validate binding modes against conflicting biological targets (e.g., kinases vs. proteases) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

  • Protocol :

  • Crystallize the compound in a 1:1 ethanol/water mixture.
  • Collect data on a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL and validate via R-factor (<5%) .
    • Example : The crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CCDC 1988019) confirmed E-configuration and hydrogen-bonding patterns critical for stability .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to urea-based kinase inhibitors (e.g., Pfizer’s PF-06465469) to contextualize biological hypotheses .
  • Conflict Resolution : Apply Gil’s evidence-based inquiry framework to reconcile discrepancies between computational predictions and experimental data .

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